In-Depth Technical Guide: 1-Methylcyclopentanecarboxylic Acid
In-Depth Technical Guide: 1-Methylcyclopentanecarboxylic Acid
CAS Number: 5217-05-0
This technical guide provides a comprehensive overview of 1-methylcyclopentanecarboxylic acid, including its chemical properties, synthesis, spectroscopic data, applications in drug discovery, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
1-Methylcyclopentanecarboxylic acid is a cyclic carboxylic acid with a methyl group at the C1 position of the cyclopentane ring.[1] Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties of 1-Methylcyclopentanecarboxylic Acid
| Property | Value | Reference |
| CAS Number | 5217-05-0 | [1] |
| Alternate CAS Number | 110378-86-4 | [2] |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| IUPAC Name | 1-methylcyclopentane-1-carboxylic acid | [1] |
| Synonyms | 1-Methyl-1-carboxy-cyclopentane, 1-Methylcyclopentanoic acid | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 219.0 ± 0.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 103.1 ± 13.1 °C | |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Synthesis of 1-Methylcyclopentanecarboxylic Acid
Several synthetic routes can be employed for the preparation of 1-methylcyclopentanecarboxylic acid. Common methods include the carboxylation of a Grignard reagent and the Favorskii rearrangement.
Experimental Protocol: Synthesis via Grignard Reagent
This protocol describes the synthesis of 1-methylcyclopentanecarboxylic acid from 1-chloro-1-methylcyclopentane via a Grignard reaction followed by carboxylation.
Materials:
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1-chloro-1-methylcyclopentane
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Magnesium turnings
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Anhydrous diethyl ether
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Dry ice (solid carbon dioxide)
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Hydrochloric acid (concentrated)
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Hexane
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Potassium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-chloro-1-methylcyclopentane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (1-methylcyclopentylmagnesium chloride).
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Carboxylation: Cool the Grignard reagent solution in an ice bath. Carefully add crushed dry ice (solid CO₂) in small portions to the stirred solution. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.
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Work-up and Purification: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexane.
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Combine the organic extracts and wash them with a solution of potassium hydroxide to extract the carboxylic acid as its salt.
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Separate the aqueous layer containing the potassium salt and acidify it with concentrated hydrochloric acid to precipitate the 1-methylcyclopentanecarboxylic acid.
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Extract the liberated carboxylic acid with diethyl ether or hexane.
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Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1-methylcyclopentanecarboxylic acid.[3]
Spectroscopic Data
The structure of 1-methylcyclopentanecarboxylic acid can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data of 1-Methylcyclopentanecarboxylic Acid
| Technique | Data |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 128 |
| ¹H NMR (Predicted) | δ 12.0-12.5 (s, 1H, -COOH), 2.0-1.5 (m, 8H, cyclopentyl protons), 1.2 (s, 3H, -CH₃) |
| ¹³C NMR (Predicted) | δ ~180 (-COOH), δ ~45 (quaternary C), δ ~35 (cyclopentyl CH₂), δ ~25 (cyclopentyl CH₂), δ ~20 (-CH₃) |
| Infrared (IR) Spectroscopy | ~2950 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1450 cm⁻¹ (C-H bend), ~1250 cm⁻¹ (C-O stretch) |
Applications in Drug Development: Inhibition of NaV1.7
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain perception in humans.[4] Consequently, selective inhibitors of NaV1.7 are highly sought after as potential non-opioid analgesics.
Cyclopentane carboxylic acid derivatives have emerged as a promising class of NaV1.7 inhibitors.[5] These small molecules can act through direct or indirect mechanisms to modulate channel activity.
Direct Inhibition of the NaV1.7 Voltage-Sensing Domain
Some small molecule inhibitors, including those with a carboxylic acid moiety, target the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel. The negatively charged carboxylate group can form ionic and hydrogen bonding interactions with positively charged residues within the VSD4, thereby stabilizing the channel in a resting or inactivated state and preventing its opening.
References
- 1. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
